[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid: is an organoboron compound with the molecular formula C9H12BClO4 and a molecular weight of 230.46 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chloro group and a methoxyethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity . They are readily prepared and used under mild and functional group tolerant reaction conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds, contributing to the success of this reaction in organic synthesis .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling . The reaction conditions are exceptionally mild and tolerant to various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in a variety of environments.
Biochemical Analysis
Biochemical Properties
[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center, forming a new carbon-carbon bond . Additionally, this compound can interact with various enzymes and proteins that contain active sites capable of binding boronic acids, potentially inhibiting their activity through the formation of reversible covalent bonds.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. For instance, it may inhibit proteasome activity by binding to the catalytic sites of proteasome enzymes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle regulation and apoptosis . Furthermore, this compound can affect cellular redox balance by interacting with thiol-containing proteins, potentially leading to oxidative stress and changes in cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction can result in the modulation of enzyme activity, affecting various biochemical pathways . Additionally, the compound can act as a ligand for metal ions, forming complexes that may alter the function of metalloproteins and enzymes. These interactions can lead to changes in gene expression and cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to aqueous environments or oxidative conditions can lead to its degradation, affecting its long-term efficacy in biochemical assays. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and therapeutic potential. At higher doses, this compound may induce toxic effects, including hepatotoxicity, nephrotoxicity, and adverse effects on the immune system . Threshold effects observed in these studies indicate that careful dosage optimization is crucial to minimize toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose the parent compound’s biological activity . These metabolic transformations can affect the compound’s bioavailability and efficacy in biochemical assays. Additionally, this compound may influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound may interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. The precise subcellular localization of the compound can determine its biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-(2-methoxyethoxy)phenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium acetate, sodium carbonate, cesium carbonate.
Solvents: Tetrahydrofuran, dimethylformamide, toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the chloro group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic processes to facilitate carbon-carbon bond formation.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of biologically active compounds and drug candidates.
Bioconjugation: Utilized in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chloro and methoxyethoxy substituents, making it less sterically hindered and more reactive in certain reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of the chloro and methoxyethoxy groups, leading to different reactivity and applications.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position, affecting its electronic properties and reactivity.
Uniqueness: The presence of both the chloro and methoxyethoxy groups in [3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. These substituents can also impact the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
[3-chloro-5-(2-methoxyethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-14-2-3-15-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOJVOYCEWLSKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCCOC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.